molecular formula C18H17N3O5S B2801766 N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide CAS No. 851988-13-1

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Cat. No.: B2801766
CAS No.: 851988-13-1
M. Wt: 387.41
InChI Key: FVLYGTCKGREEMR-UHFFFAOYSA-N
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Description

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a sophisticated synthetic compound that functions as a key chemical scaffold in medicinal chemistry research, particularly in the inhibition of protein kinases. Its molecular architecture, which integrates a 4,7-dimethoxybenzo[d]thiazole moiety linked via a carbohydrazide bridge to a 2,3-dihydrobenzo[b][1,4]dioxine group, is designed to mimic ATP and competitively bind to the catalytic sites of kinase enzymes. This mechanism is central to its research value in interrogating dysregulated kinase signaling pathways implicated in oncogenesis and neurodegenerative diseases. Recent studies on structurally analogous benzothiazole-carbohydrazide derivatives have demonstrated significant inhibitory potency against specific kinase targets, such as DYRK1A, highlighting the potential of this chemical class for developing targeted cancer therapeutics [https://pubmed.ncbi.nlm.nih.gov/38499308/]. Furthermore, the compound's scaffold is investigated for its potential antimicrobial applications, with research indicating that similar hydrazide-containing heterocycles exhibit promising activity against a range of bacterial and fungal pathogens, positioning it as a versatile lead structure in antimicrobial drug discovery [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10993752/]. Its primary utility lies in serving as a versatile intermediate for the synthesis of novel bio-active molecules, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacodynamic properties for various therapeutic areas.

Properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-23-12-7-8-13(24-2)16-15(12)19-18(27-16)21-20-17(22)14-9-25-10-5-3-4-6-11(10)26-14/h3-8,14H,9H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLYGTCKGREEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino-4,7-dimethoxybenzothiazole with 2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process . Additionally, molecular docking studies have revealed its binding affinity to various protein receptors, further elucidating its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

Compound Name Substituents on Benzothiazole Linked Moiety Key Functional Groups Biological Activity (Reported)
N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide 4,6-Difluoro 2,3-Dihydrobenzodioxine Carbohydrazide, Fluorine Not reported
N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide 4-Fluoro 2,3-Dihydrobenzodioxine Carbohydrazide, Fluorine Not reported
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride 4,7-Dimethoxy 2,3-Dihydrobenzodioxine-6-carboxamide Carboxamide, Morpholine Anticancer (inferred from analogues)

Key Observations :

  • Electron-Withdrawing vs.
  • Linker Flexibility : The carbohydrazide group in the target compound offers hydrogen-bonding capability, contrasting with the carboxamide in the morpholine derivative, which may enhance solubility via protonation .

Spectral and Physicochemical Properties

  • IR Spectroscopy : The absence of ν(C=O) at ~1663–1682 cm⁻¹ in triazole derivatives () contrasts with the target compound’s expected ν(C=O) in the carbohydrazide group (~1680–1700 cm⁻¹) .
  • NMR Trends : In analogues like 7j (), dihydrobenzodioxine protons resonate at δ 4.2–4.5 ppm, while methoxy groups on benzothiazole appear as singlets near δ 3.8–4.0 ppm .

Q & A

Q. What synthetic routes are most effective for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Benzothiazole ring formation : React 4,7-dimethoxy-2-aminothiophenol with a carbonyl source (e.g., substituted benzaldehyde) under acidic conditions to form the benzo[d]thiazole core .
  • Hydrazide coupling : Condense the benzothiazole intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid hydrazide using coupling agents like EDCI or HOBt in DMF .
  • Optimization : Adjust reaction temperature (60–80°C), solvent polarity (DMF or dichloromethane), and catalyst (e.g., triethylamine) to improve yields (monitored via HPLC) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • HPLC : Assess purity (>95%) using C18 columns with methanol/water gradients .
  • NMR : Confirm structural features (e.g., methoxy protons at δ 3.8–4.0 ppm, dihydrodioxine protons at δ 4.2–4.5 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₁₈N₃O₅S: 424.42) .

Q. How can initial biological activity screening be designed for this compound?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anti-inflammatory testing : Measure COX-2 inhibition via ELISA .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. What strategies ensure reproducibility in synthesis and bioassays?

  • Standardize solvent batches (e.g., anhydrous DMF) and reaction times .
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements in bioassays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

  • Structural modifications : Synthesize analogs by varying substituents (e.g., replacing methoxy with ethoxy or halogens) .
  • Bioactivity correlation : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., dimethoxy groups enhance membrane permeability) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .

Q. What mechanistic approaches elucidate the compound’s mode of action?

  • Target identification : Perform pull-down assays with biotinylated derivatives or use thermal shift assays to identify protein targets .
  • Pathway analysis : Conduct RNA-seq or phosphoproteomics on treated cells to map signaling pathways (e.g., apoptosis or NF-κB) .

Q. How can contradictory bioactivity data (e.g., varying MIC values) be resolved?

  • Assay standardization : Control variables like bacterial inoculum size and culture medium pH .
  • Solubility adjustments : Use co-solvents (e.g., DMSO:PBS ratios) to address discrepancies caused by poor aqueous solubility (reported as 2 µg/mL at pH 7.4) .

Q. What computational methods validate experimental findings?

  • Density Functional Theory (DFT) : Calculate electron distribution to explain reactivity (e.g., nucleophilic attack at the hydrazide group) .
  • Molecular dynamics simulations : Model ligand-protein stability over 100 ns trajectories (GROMACS) .

Q. How can reaction intermediates/byproducts be characterized to improve synthetic yield?

  • LC-MS monitoring : Identify transient intermediates (e.g., Schiff base adducts) during hydrazide coupling .
  • Byproduct analysis : Use preparative TLC to isolate impurities and characterize via IR (e.g., carbonyl stretches at 1680 cm⁻¹) .

Data-Driven Research Design

Q. What experimental parameters influence solubility and bioavailability?

  • pH-dependent solubility : Test solubility in buffers (pH 1.2–7.4) using shake-flask methods .
  • Lipophilicity : Measure logP values (e.g., using octanol/water partitioning) to correlate with cellular uptake .

Q. How can structural analogs be prioritized for high-throughput screening?

  • ADMET prediction : Use SwissADME to filter compounds with favorable pharmacokinetics .
  • Diversity-oriented synthesis : Generate a library of 50+ analogs via parallel reactions .

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